6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
“6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with a molecular weight of 186.17 . It is a powder at room temperature and has a melting point between 298-300°C .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Vilsmeier conditions, which involve the use of DMF/POCl3 . Other methods include the use of a lithium base for deprotonation, followed by quenching with D2O .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H6N2O2/c11-6-7-3-4-8 (12-10 (7)13)9-2-1-5-14-9/h1-5H, (H,12,13) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature with a melting point between 298-300°C . It has a molecular weight of 186.17 and is stored at room temperature .Scientific Research Applications
Photosensitivity Studies
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have been explored in photosensitivity studies. For example, a study conducted by Roushdy et al. (2019) synthesized a compound closely related to this compound and analyzed its electronic absorption and electrical characteristics. The findings indicated the compound's potential application in optoelectronic devices due to its increased photocurrent and photosensitivity under various illumination intensities (Roushdy et al., 2019).
Biological Activity and Structure Analysis
Another study by Ignatovich et al. (2015) synthesized derivatives similar to this compound, exploring their structure and biological activity. The study focused on cytotoxicity and matrix metalloproteinase inhibition, highlighting the compound's potential relevance in medical research (Ignatovich et al., 2015).
Electrochromic Properties
Abaci et al. (2016) investigated the electrochromic properties of derivatives related to this compound. The study synthesized new monomers and copolymers, analyzing their electrochemical and spectroelectrochemical properties. The research suggested applications in electrochromic devices (ECD) due to the stability, fast response time, and good optical contrast of these copolymer films (Abaci et al., 2016).
Antibacterial Activity
Hamid and Shehta (2018) studied the antibacterial activity of compounds derived from this compound. The synthesis resulted in new pyrimidines with promising antibacterial properties against Gram-positive and Gram-negative bacteria, indicating potential applications in the development of new antibacterial agents (Hamid & Shehta, 2018).
Mechanism of Action
Target of Action
This compound is a furan derivative, and furan derivatives have been found to exhibit a wide range of biological activities . .
Mode of Action
Furan derivatives are known to interact with multiple receptors
Biochemical Pathways
Furan derivatives are known to possess various biological activities , suggesting that they may impact multiple biochemical pathways.
Result of Action
While furan derivatives are known to have various biological activities
Action Environment
Furan platform chemicals derived from biomass have been suggested as green alternatives to petroleum-based compounds , indicating that environmental factors could potentially influence their action.
Properties
IUPAC Name |
6-(furan-2-yl)-2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-6-7-3-4-8(12-10(7)13)9-2-1-5-14-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKKNEIVRPZRNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372627 | |
Record name | 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56304-75-7 | |
Record name | 6-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56304-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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